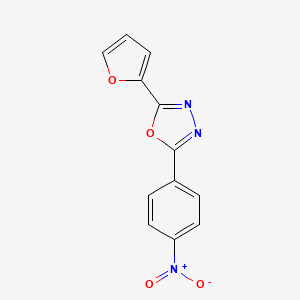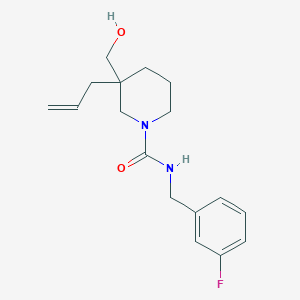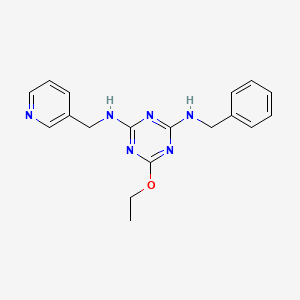
N-(4-fluorophenyl)-2-nitrobenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-Fluorophenyl)-2-nitrobenzamide involves several steps starting from basic aromatic compounds. A related process involves the synthesis of nitro- and fluorobenzamides from substituted benzoyl chloride with appropriate reagents under controlled conditions. These methodologies highlight the versatility and complexity involved in synthesizing such compounds, requiring precise conditions and reagents (Shiue et al., 1997).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using various spectroscopic techniques, such as NMR, MS, and IR, and by X-ray diffraction methods. These analyses provide insights into the compound's atomic configuration, bond lengths, angles, and overall geometry, contributing to a better understanding of its chemical behavior and reactivity (He et al., 2014).
Chemical Reactions and Properties
This compound participates in chemical reactions typical for nitrobenzamides, such as reduction, nucleophilic substitution, and conjugation reactions. These reactions are crucial for modifying the compound's chemical structure and for synthesizing derivatives with desired properties. The chemical reactivity is significantly influenced by the presence of the nitro and amide functional groups (Karakas et al., 2005).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline form, can be deduced from studies on similar compounds. These properties are essential for determining the compound's suitability for various applications and for designing appropriate handling and storage conditions (Dian He et al., 2014).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for understanding the behavior of this compound in different environments and reactions. Studies on related compounds provide valuable insights into these aspects, facilitating the prediction and manipulation of the compound's chemical behavior (Karakas et al., 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
N-(4-fluorophenyl)-2-nitrobenzamide, as a derivative of nitrobenzamide, has been involved in various research applications, primarily focusing on the synthesis of new pharmaceutical compounds and their pharmacological properties. For instance, more than 200 new molecules, including nitrobenzamide derivatives, were synthesized under the leadership of M.D. Mashkovskii at VNC BAV. These efforts led to the development of original antiarrhythmic drugs like nibentan and niferidyl, both of which have been registered in the Ministry of Healthcare of the Russian Federation and included in the essential drugs list (Скачилова et al., 2019).
Anticonvulsant Activity
4-nitro-N-phenylbenzamides, closely related to this compound, have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds showed efficiency in the maximal electroshock-induced seizure test in mice, highlighting their potential as anticonvulsant agents (Bailleux et al., 1995).
Vibrational Spectroscopic Analysis and Molecular Docking
A study involving the vibrational spectroscopic analysis and molecular docking of N-(4-Bromophenyl)-4-nitrobenzamide, a compound structurally similar to this compound, revealed its potential for electro-optical applications and as an effective antibacterial drug. This research underscores the utility of such compounds in diverse fields, including material science and medicinal chemistry (Dwivedi & Kumar, 2019).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMADXPEJVVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5506271.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)



![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)


